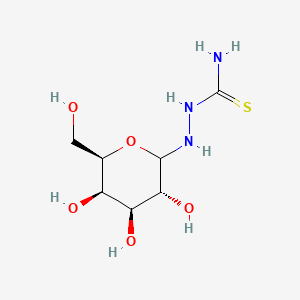
D-Galactopyranosyl thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactopyranosyl thiosemicarbazide is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of thiosemicarbazone, which is usually obtained by the condensation of a thiosemicarbazide with an aldehyde or ketone .
Synthesis Analysis
The synthesis of D-Galactopyranosyl thiosemicarbazide involves the reaction of N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-thiosemicarbazide with substituted 3-acetylcoumarins . The yields of this reaction were reported to be between 45–68% .Molecular Structure Analysis
The molecular structure of D-Galactopyranosyl thiosemicarbazide can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving D-Galactopyranosyl thiosemicarbazide primarily include its synthesis from N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-thiosemicarbazide and substituted 3-acetylcoumarins . The reaction is a condensation type, common for thiosemicarbazones .Physical And Chemical Properties Analysis
The physical and chemical properties of D-Galactopyranosyl thiosemicarbazide can be analyzed using various techniques. Thermal analysis, for example, can provide information about its thermal stability and degradation .Scientific Research Applications
Antibacterial and Antituberculosis Properties : N-(β-D-galactopyranosyl)-thiosemicarbazide has shown potential in antibacterial and antituberculosis applications. It demonstrates pronounced bactericidal and bacteriostatic effects in studied concentrations, indicating its effectiveness against bacterial infections, including tuberculosis (Ernazarova et al., 2022).
Antioxidant Activity : Compounds derived from the reaction of N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide with various benzaldehydes have been found to possess significant antioxidant activity. This suggests potential use in combating oxidative stress-related diseases (Nguyen et al., 2013).
Anticancer Properties : Thiosemicarbazides, including D-galactopyranosyl thiosemicarbazide derivatives, are under investigation for their anticancer activities. Their ability to inhibit crucial enzymes like ribonucleotide reductase and topoisomerase II, which are associated with cancer cell proliferation, makes them promising candidates for cancer chemotherapy (Arora et al., 2014).
Antifungal Properties : Thiosemicarbazides, such as D-galactopyranosyl thiosemicarbazide derivatives, have also demonstrated antifungal properties, making them potential agents in treating fungal infections (Yamaguchi et al., 2009).
Inhibitory Effects on Enzymes : Certain derivatives of D-galactopyranosyl thiosemicarbazide have shown inhibitory effects on enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the development of antidiabetic agents (Sever et al., 2020).
Corrosion Inhibition : On a different note, DFT calculations on thiosemicarbazide derivatives, including those related to D-galactopyranosyl thiosemicarbazide, indicate their potential as corrosion inhibitors for metals like copper (Wazzan, 2015).
Future Directions
Given the potential biological activities of D-Galactopyranosyl thiosemicarbazide, future research could focus on further elucidating its mechanism of action and exploring its potential applications in medicine. For instance, its antiproliferative activity suggests potential use in cancer treatment . Furthermore, the development of new synthetic methods and the study of its interactions with other biological targets could also be areas of future research .
properties
IUPAC Name |
[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3+,4+,5-,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJWCYLPMHAALV-SVZMEOIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Galactopyranosyl thiosemicarbazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

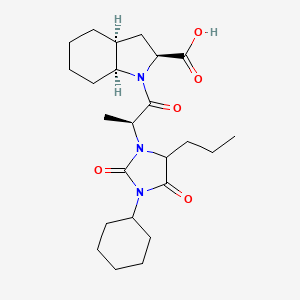
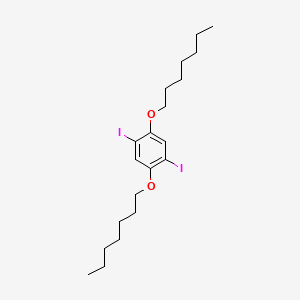
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/no-structure.png)

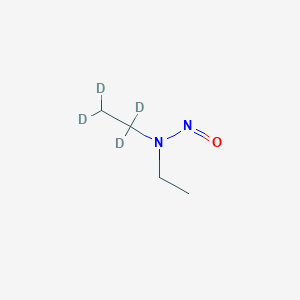
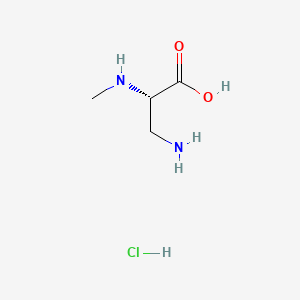

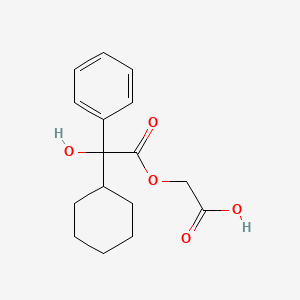
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)